molecular formula C22H28O4 B14374545 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione CAS No. 90308-98-8

4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione

Cat. No.: B14374545
CAS No.: 90308-98-8
M. Wt: 356.5 g/mol
InChI Key: URBNMXLUPFVMEN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes a hydroxy group at the 4th position, an oxododecyl chain at the 3rd position, and a naphthalene-1,2-dione core. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The naphthoquinone core can be reduced to form hydroquinones.

    Substitution: The oxododecyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted naphthoquinone derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxy and oxododecyl groups play crucial roles in its biological activity. The compound can interact with cellular enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione is unique due to its long oxododecyl chain, which imparts distinct physicochemical properties and biological activities compared to other naphthoquinones. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90308-98-8

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

4-hydroxy-3-(11-oxododecyl)naphthalene-1,2-dione

InChI

InChI=1S/C22H28O4/c1-16(23)12-8-6-4-2-3-5-7-9-15-19-20(24)17-13-10-11-14-18(17)21(25)22(19)26/h10-11,13-14,24H,2-9,12,15H2,1H3

InChI Key

URBNMXLUPFVMEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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